molecular formula C12H27ClO3Si B106755 Tri-tert-butoxychlorosilane CAS No. 18105-64-1

Tri-tert-butoxychlorosilane

Cat. No. B106755
CAS RN: 18105-64-1
M. Wt: 282.88 g/mol
InChI Key: FVBYRRMYZCJOAC-UHFFFAOYSA-N
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Description

Tri-tert-butoxychlorosilane is a chemical compound that is part of the alkoxysilane family. It is synthesized through the reaction of silicon tetrachloride with tributoxysilanol in the presence of a base such as pyridine. This compound is a precursor to various siloxane polymers and can undergo hydrolysis to form tributoxysiloxysilanols, which are of interest in materials science and organic synthesis .

Synthesis Analysis

The synthesis of tri-tert-butoxychlorosilane involves the reaction of silicon tetrachloride with tributoxysilanol. The presence of pyridine is crucial as it acts as a base to facilitate the reaction. The resulting tributoxysiloxychlorosilanes can further react under hydrolytic conditions to yield tributoxysiloxysilanols. Aniline can be used as a hydrogen chloride acceptor to obtain tri-t-butoxysiloxysilanetriol under mild conditions. Excess water and pyridine can lead to the formation of resinous products that can be processed into powders or glassy solids with varying molecular weights .

Molecular Structure Analysis

The molecular structure of tri-tert-butoxychlorosilane and related compounds has been characterized using various spectroscopic methods. For instance, tert-butoxysilanols have been studied in both solution and solid states using NMR spectroscopy, IR spectroscopy, and electrospray mass spectrometry. X-ray diffraction has been employed to determine the crystal structures of some of these compounds, revealing the incorporation of tert-butoxy groups into the hydrogen bonding network, which is a key feature of their structures .

Chemical Reactions Analysis

Tri-tert-butoxychlorosilane can participate in a variety of chemical reactions. For example, it can react with potassium pseudohalides in the presence of a crown ether to yield tri-tert-butylsilicon pseudohalides. These compounds have been characterized by their IR, 1H NMR, and mass spectra . Additionally, tri-tert-butoxychlorosilane can be converted into [tri(tert-butoxy)silyl]methylmagnesium chloride through a reaction with chloromethyltrichlorosilane followed by treatment with magnesium .

Physical and Chemical Properties Analysis

The physical and chemical properties of tri-tert-butoxychlorosilane derivatives have been extensively studied. These compounds exhibit stability under certain conditions but can undergo self-condensation or disproportionation reactions. Their solubility in organic solvents and their ability to form stable complexes with metals, as demonstrated by the synthesis of a silanethiolate complex of gold, are notable properties. The molecular weights of the polymers formed from these compounds can vary significantly, indicating a range of polymeric structures .

Scientific Research Applications

1. Key Intermediates in the Sol–Gel Process

Tri-tert-butoxychlorosilane has been studied as a model compound for labile intermediates in the sol–gel process. The controlled condensation of related compounds provides insights into the synthesis of complex silicate structures. This research is significant for materials science, particularly in the development of novel silica-based materials (Beckmann et al., 2003).

2. Formation of Tri-tert-butylsilicon Pseudohalides

Tri-tert-butoxychlorosilane reacts with potassium pseudohalides to form tri-tert-butylsilicon pseudo-halides. These compounds are characterized for their potential use in various chemical processes, expanding the understanding of silicon chemistry (Weidenbruch & Pesel, 1978).

3. Formation of [Tri(tert-butoxy)silyl]methylmagnesium Chloride

The reaction of potassium tert-butoxide with chloromethyltrichlorosilane leads to tri(tert-butoxy)chloromethylsilane, which further reacts with magnesium to form [tri(tert-butoxy)silyl]methylmagnesium chloride. This research provides valuable information for the synthesis of organometallic compounds (Bykova et al., 2012).

4. Application in Hydrosilylation of Olefins

Tri-tert-butoxychlorosilane has been studied in the context of catalyzing the hydrosilylation of olefins. This research is important in organic synthesis, particularly in the development of new catalytic methods (Eaborn et al., 1971).

5. Development of Novel Silane Coupling Agents

Research on tri-tert-butoxychlorosilane has contributed to the development of new macromolecular silane coupling agents. These agents are significant for surface treatment of inorganic particles and metals, enhancing their compatibility with organic materials (Yamamoto & Ohata, 1996).

Safety And Hazards

Tri-tert-butoxychlorosilane is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing suitable protective clothing, gloves, and eye/face protection, and seeking immediate medical attention in case of ingestion or contact with skin or eyes .

properties

IUPAC Name

chloro-tris[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27ClO3Si/c1-10(2,3)14-17(13,15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBYRRMYZCJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](OC(C)(C)C)(OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500022
Record name Tri-tert-butoxy(chloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-butoxychlorosilane

CAS RN

18105-64-1
Record name Tri-tert-butoxy(chloro)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(tert-butoxy)chlorosilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MG Voronkov, AN Lazarev, AK Baigozhin - Zh. Obshch. Khim, 1956
Number of citations: 8
H Breederveld, HI Waterman - Recueil des Travaux Chimiques …, 1953 - Wiley Online Library
Cyclohexoxy‐ and pentoxy‐3 tri‐tert.butoxysilane have been prepared from tri‐tert.butoxychlorosilane and the respective alcoholates. The specific refractions of these compounds …
Number of citations: 7 onlinelibrary.wiley.com
M Wentzel, K Fuectmann… - ABSTRACTS …, 2016 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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